3-Chloro-4-(1,3-oxazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(1,3-oxazol-5-yl)aniline is a heterocyclic aromatic compound that features both a chloro-substituted aniline and an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like ethanol .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(1,3-oxazol-5-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted anilines .
Scientific Research Applications
3-Chloro-4-(1,3-oxazol-5-yl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-4-(1,3-oxazol-5-yl)aniline involves its interaction with molecular targets and pathways. For example, as a corrosion inhibitor, it forms a protective adsorption layer on the surface of mild steel, effectively inhibiting the corrosion rate . The compound’s efficacy is attributed to both physical and chemical adsorption mechanisms, as confirmed by Langmuir adsorption isotherm analysis .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-oxazol-5-yl)aniline: This compound lacks the chloro group but shares the oxazole and aniline structure.
4-(1,3-oxazol-5-yl)aniline: Similar to 3-Chloro-4-(1,3-oxazol-5-yl)aniline but with the oxazole ring attached at a different position.
2-(1,3-oxazol-5-yl)aniline: Another structural isomer with the oxazole ring attached at the 2-position.
Uniqueness
This compound is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its efficacy as a corrosion inhibitor and potentially improve its bioactivity in pharmaceutical applications .
Properties
Molecular Formula |
C9H7ClN2O |
---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
3-chloro-4-(1,3-oxazol-5-yl)aniline |
InChI |
InChI=1S/C9H7ClN2O/c10-8-3-6(11)1-2-7(8)9-4-12-5-13-9/h1-5H,11H2 |
InChI Key |
MBHSRHIIPVLVGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C2=CN=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.